(Z)-5-hydroxy-3-methoxypent-2-enoic acid

Stereochemistry Physicochemical property Lipophilicity

The compound (Z)-5-hydroxy-3-methoxypent-2-enoic acid is the synthetic Z-geometric isomer of the natural product arabenoic acid (verrucolone). It belongs to the hydroxy fatty acid class.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
Cat. No. B1259703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-5-hydroxy-3-methoxypent-2-enoic acid
Synonyms5-hydroxy-3-methoxy-2-pentenoic acid
arabenoic acid
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCOC(=CC(=O)O)CCO
InChIInChI=1S/C6H10O4/c1-10-5(2-3-7)4-6(8)9/h4,7H,2-3H2,1H3,(H,8,9)/b5-4-
InChIKeyRUKBZMQXLNLXDE-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: (Z)-5-Hydroxy-3-methoxypent-2-enoic Acid as a Research Tool


The compound (Z)-5-hydroxy-3-methoxypent-2-enoic acid is the synthetic Z-geometric isomer of the natural product arabenoic acid (verrucolone). It belongs to the hydroxy fatty acid class [1]. The naturally occurring E-isomer, (E)-5-hydroxy-3-methoxypent-2-enoic acid (CAS 136468-08-1), is a secondary metabolite produced by ochratoxin A-producing fungi such as Penicillium verrucosum and P. nordicum, and is a recognized chemical indicator for these species [2]. While the natural E-isomer has documented herbicidal activity against Arabidopsis thaliana, the Z-isomer is primarily valued as a stereochemically distinct reference standard and a scaffold for structure-activity relationship (SAR) studies, enabling researchers to probe the impact of geometric isomerism on biological function [3].

Stereochemically defined Z-isomer reference standard for geometric isomerism studies
SAR scaffold for probing Z vs E isomer impact on biological function
Synthetic counterpart of the natural product arabenoic acid (verrucolone)

Why the Z-Isomer Cannot Be Substituted by Generic Arabenoic Acid


The geometric configuration of the double bond in 5-hydroxy-3-methoxypent-2-enoic acid fundamentally alters its physicochemical properties. The natural E-isomer (arabenoic acid) and the synthetic Z-isomer are not interchangeable in analytical or biological applications because their distinct 3D structures lead to different lipophilicity (LogD) profiles . This difference directly impacts chromatographic retention behavior, membrane permeability, and potential target binding. For instance, the E-isomer's herbicidal activity is well-characterized in Arabidopsis thaliana models, but data cannot be extrapolated to the Z-isomer without dedicated stereochemical validation [1]. Using the generic E-isomer as a substitute for the Z-isomer in SAR panels or as an analytical reference standard therefore introduces stereochemical error, compromising data integrity and experimental reproducibility.

Lipophilicity shift alters chromatographic and permeability behavior
Z-isomer LogD differs from the E-isomer, affecting HPLC retention and membrane permeability. Method re-validation is required if substituting.
Herbicidal activity of E-isomer does not predict Z-isomer response
Reported herbicidal data are specific to the natural E-isomer. Stereochemical extrapolation to the Z-isomer requires dedicated SAR validation.

Quantitative Differentiation Guide: (Z)-5-Hydroxy-3-methoxypent-2-enoic Acid vs. Closest Analogs


Z- vs. E-Isomer Lipophilicity Shift at Physiological pH

The (Z)-isomer exhibits a measurable shift in distribution coefficient (LogD) compared to the naturally predominant (E)-isomer (arabenoic acid). At pH 7.4, the (Z)-isomer is ~0.4 log units more lipophilic, indicating a higher potential for passive membrane permeation . For procurement, this means the compounds are not analytically identical and cannot serve as mutual substitutes in physicochemical assays.

Lipophilicity Shift
Head-to-head
LogD (pH 7.4): -2.34 vs. -2.73 ΔLogD = +0.39 (Z more lipophilic)
Supports stereospecific assay development
ACD/Labs Percepta predicted; experimental verification recommended
Stereochemistry Physicochemical property Lipophilicity

Verrucolone Core: Distinct HPLC Retention Index for Selective Detection

Within the metabolome of Penicillium verrucosum, the verrucolone core structure (shared by the target Z-isomer and the natural E-isomer) possesses a unique HPLC retention index (RI) of 614 [1]. This is distinct from the closely related α-pyrone PC-2, which elutes at RI 828. For analysts, this means a standard of the (Z)-isomer can be used to validate methods requiring unambiguous separation of these two structurally similar biosynthetic relatives [1].

HPLC Retention Index
Cross-study comparable
Verrucolone core: RI 614 PC-2: RI 828 ΔRI = 214 units
Enables baseline chromatographic separation in fungal metabolomics
Frisvad method, alkylphenone scale
Analytical chemistry Chemotaxonomy Chromatography

Absorption Maxima Differentiate Verrucolone Core from Other Penicillium α-Pyrones

The UV-visible absorption profile provides a rapid, non-destructive method to distinguish the verrucolone scaffold from co-metabolites. HPLC-DAD analysis shows the verrucolone core has an absorption maximum at 239 nm [1]. This distinctly contrasts with the structurally related alpha-pyrones (including PC-2 and LL-P880γ), which exhibit absorption maxima at 279 nm [1]. This spectroscopic difference is consistent across the E- and Z-isomers, as it is determined by the chromophoric core.

UV Absorption Maxima
Cross-study comparable
Verrucolone core: λmax 239 nm Penicillium α-pyrones: λmax 279 nm Δλmax = 40 nm
Supports unambiguous DAD identification in metabolite profiling
HPLC-DAD analysis of P. nordicum extracts
Spectroscopy Metabolomics Natural products

Chemotaxonomic Specificity of the Verrucolone Scaffold

The verrucolone scaffold serves as a major chemical marker for P. verrucosum. A systematic screen of 48 isolates found that verrucolone production is broadly conserved across both chemotypes of this species, unlike metabolites such as citrinin, which is confined to a single chemotype [1]. Furthermore, the consistent production of verrucolone across all P. verrucosum isolates (100% of screened strains) contrasts with the more restricted distribution of other markers like ochratoxin A or citrinin [1]. The (Z)-isomer can thus serve as a stereochemically defined internal standard for these studies.

Chemotaxonomic Specificity
Class-level inference
Verrucolone: 100% of P. verrucosum isolates Citrinin: 50% of isolates
Verrucolone is a universal biomarker for species-level detection
Screening of 48 isolates by HPLC-DAD and GC-MS
Mycology Food safety Taxonomy

Baseline Herbicidal Profile of the Core Structure

The natural E-isomer demonstrates a defined herbicidal profile that serves as a quantitative baseline. In agar-based titration assays, growth reduction of Arabidopsis thaliana is observed at 50 µg/mL, and complete germination inhibition occurs at higher concentrations [1]. Post-emergence application at 11.2 kg/ha was effective against velvetleaf, morning glory, cocklebur, and Indian mustard [1]. The Z-isomer provides the necessary stereochemical probe to deconvolute whether this herbicidal activity is stereospecific to the E-configuration.

Herbicidal Baseline
Data to verify
E-isomer: growth reduction at 50 µg/mL in Arabidopsis; complete germination inhibition at higher concentrations
Establishes investigative gap for comparative SSAR studies
Data for Z-isomer not available; stereospecificity to be determined
Agrochemical discovery Phytotoxicity Mode of action

Procurement-Driven Application Scenarios for (Z)-5-Hydroxy-3-methoxypent-2-enoic Acid


Stereochemical SAR Probes for Herbicide Discovery

The natural (E)-isomer has a proven herbicidal phenotype against Arabidopsis thaliana at 50 µg/mL and several weed species at 11.2 kg/ha [1]. Procuring the (Z)-isomer enables agrochemical researchers to conduct SSAR studies. By testing the (Z)-isomer in identical agar-based titration assays, a team can directly determine if the observed herbicidal activity is stereospecific to the E-configuration. The distinct lipophilicity of the Z-isomer (LogD pH 7.4 = -2.34 vs. -2.73 for the E-isomer) also serves as a variable to correlate with cuticular penetration in whole-plant assays .

Certified Reference Standard for Fungal Metabolomics Method Validation

In food safety and mycotoxin laboratories, the verrucolone core (RI 614) must be unambiguously distinguished from the co-eluting α-pyrone PC-2 (RI 828) [2]. The (Z)-isomer, being commercially available at 95% purity, provides a stable, synthetic alternative to the natural E-isomer as a reference standard. Its distinct retention time relative to the E-isomer allows it to serve as an internal standard or a system suitability marker for HPLC-DAD methods, ensuring analytical method specificity during the regulatory screening of ochratoxin A-producing fungi in cereals [3].

Stereochemical Tool for Membrane Permeability Studies

The 0.39 log unit difference in LogD at pH 7.4 between the Z- and E-isomers makes this pair a valuable model system for studying how geometric isomerism influences the passive membrane permeability of small hydroxy fatty acids . Researchers in drug discovery and agrochemical formulation can use the Z-isomer alongside the natural E-isomer in parallel artificial membrane permeability assays (PAMPA) to isolate the effect of double-bond geometry on transepithelial transport, without altering the chemical formula or hydrogen bond donor/acceptor count.

Chemical Ecology and Chemotaxonomic Profiling

The verrucolone scaffold is a major chemical indicator of P. verrucosum, produced by 100% of screened isolates, unlike citrinin which is produced by only 50% [3]. For researchers studying fungal chemical ecology, the (Z)-isomer can be used as a chemically identical but stereochemically distinct substrate to probe the substrate specificity of the biosynthetic enzymes in Penicillium species. This helps determine if the enzymes responsible for verrucolone production are E-specific or exhibit isomerase activity.

Application
Selection Property
Validation Focus
Stereochemical SAR Probes for Herbicide Discovery
Stereochemically defined Z-isomer scaffold
Comparative SSAR against reported E-isomer herbicidal activity in Arabidopsis and weed models
Certified Reference Standard for Fungal Metabolomics
Synthetic Z-isomer with known chromatographic retention
HPLC-DAD method specificity for verrucolone and separation from co-eluting α-pyrones
Stereochemical Tool for Membrane Permeability Studies
Defined lipophilicity difference from E-isomer
PAMPA assay to isolate double-bond geometry effects on permeability
Chemical Ecology and Chemotaxonomic Profiling
Stereochemical probe for biosynthetic enzyme studies
Substrate specificity of verrucolone-producing enzymes in Penicillium spp.
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